3,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one

CAS No.: 61995-67-3

Cat. No.: VC15986338

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61995-67-3 |

|---|---|

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 3,7,8-trimethyl-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C12H14O2/c1-7-4-5-10-11(13)8(2)6-14-12(10)9(7)3/h4-5,8H,6H2,1-3H3 |

| Standard InChI Key | HJOWNHGHMZHPMH-UHFFFAOYSA-N |

| Canonical SMILES | CC1COC2=C(C1=O)C=CC(=C2C)C |

Introduction

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 192.26 g/mol

Structural Features

-

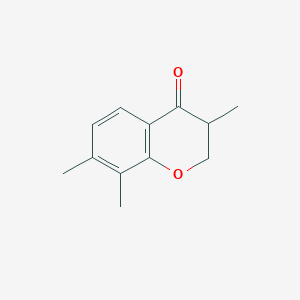

The compound contains a benzopyran core with three methyl groups at positions 3, 7, and 8.

-

It also features a ketone group at position 4 within the dihydro-benzopyran ring system.

IUPAC Name

The systematic IUPAC name for this compound is 3,7,8-trimethyl-2,3-dihydro-4H-chromen-4-one.

Synthesis Pathways

The synthesis of 3,7,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one typically involves cyclization reactions starting from phenolic precursors. A general route includes:

-

Starting Materials:

-

A substituted phenol with methyl groups at appropriate positions.

-

A diketone or aldehyde for cyclization.

-

-

Reaction Conditions:

-

Acidic or basic catalysts to promote cyclization.

-

Solvents such as ethanol or methanol for reaction medium.

-

-

Mechanism:

-

The phenolic hydroxyl group reacts with the carbonyl compound to form the benzopyran ring system.

-

Subsequent methylation at positions 3, 7, and 8 can be achieved using methylating agents like methyl iodide.

-

Pharmacological Potential

Benzopyran derivatives are well-known for their diverse biological activities. While specific data on 3,7,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one is limited, related compounds exhibit:

-

Antioxidant Properties: The benzopyran core can scavenge free radicals.

-

Anti-inflammatory Effects: Potential inhibition of pro-inflammatory pathways.

-

Antimicrobial Activity: Effective against certain bacterial and fungal strains.

Industrial Applications

This compound may find applications in:

-

Fragrance Industry: As a precursor for aromatic compounds.

-

Pharmaceutical Synthesis: Used as an intermediate in drug development.

Spectroscopic Techniques

To confirm the structure and purity of the compound:

-

NMR (Nuclear Magnetic Resonance):

-

-NMR will show signals corresponding to methyl groups and aromatic protons.

-

-NMR will confirm carbon environments in the molecule.

-

-

IR (Infrared Spectroscopy):

-

Strong absorption in the carbonyl region (~1700 cm).

-

Aromatic C-H stretching vibrations (~3000 cm).

-

Chromatography

High-performance liquid chromatography (HPLC) can be used to assess purity and identify impurities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume